N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide
Description
N-((6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with an ethoxy group at position 6 and a benzenesulfonamide moiety attached via a methylene bridge at position 2. This structure combines the electron-rich triazole ring with the sulfonamide group, a pharmacophore known for diverse biological activities, including antimicrobial and antitumor effects .
Properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S/c1-2-22-14-9-8-12-16-17-13(19(12)18-14)10-15-23(20,21)11-6-4-3-5-7-11/h3-9,15H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBRXEDOFIPWCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNS(=O)(=O)C3=CC=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide typically involves multiple steps. The initial step often includes the formation of the triazolo[4,3-b]pyridazine core, followed by the introduction of the ethoxy group and the benzenesulfonamide moiety. Common reagents used in these reactions include hydrazine derivatives, ethyl chloroformate, and sulfonamide derivatives. The reaction conditions usually involve refluxing in organic solvents such as ethanol or dimethylformamide (DMF) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain kinases, such as c-Met and Pim-1, which are involved in cell signaling pathways that regulate cell growth and survival . The compound binds to the ATP-binding site of these kinases, thereby blocking their activity and leading to the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Variations
Key Observations :
- Ethoxy vs. Methyl/Chloro : The ethoxy group in the target compound may confer higher metabolic stability than methyl () or chloro () substituents, which are prone to oxidative or nucleophilic displacement, respectively.
- Sulfonamide Positioning : The benzenesulfonamide group at position 3 is critical for antimicrobial activity, as seen in and . Derivatives with sulfonamide groups attached via flexible methylene bridges (e.g., the target compound) may exhibit improved binding kinetics compared to rigidly linked analogs .
Key Findings :
- Antimicrobial Efficacy : The target compound’s benzenesulfonamide group aligns with , where sulfonamide-quinazoline hybrids showed potent activity against bacterial strains (IC₅₀: 2–10 μM). However, methyl-substituted triazolo-pyridazines () exhibited moderate activity (MIC: 12.5–50 μg/mL), suggesting that bulkier substituents (e.g., ethoxy) might enhance potency .
Toxicity and Stability
- Toxicity: Neutral triazolo-pyridazine derivatives (e.g., TATOT in ) exhibit low toxicity, with LD₅₀ > 2,000 mg/kg in rodent models. The benzenesulfonamide group may further reduce systemic toxicity compared to nitro- or amino-substituted analogs .
- Stability : Ethoxy-substituted derivatives are expected to resist hydrolysis under physiological conditions better than ester- or chloro-substituted analogs, as seen in .
Biological Activity
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide is a complex organic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo[4,3-b]pyridazine moiety linked to a benzenesulfonamide group. Its molecular formula is with a molecular weight of approximately 340.38 g/mol. The unique combination of triazole and sulfonamide functionalities suggests potential for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₆O₂S |
| Molecular Weight | 340.38 g/mol |
| CAS Number | 2034372-30-8 |
Antimicrobial Properties
Compounds containing triazole and sulfonamide groups have demonstrated significant antimicrobial activity. For instance, studies have shown that similar compounds exhibit potent inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of folate synthesis or interference with bacterial cell wall synthesis.
Antiviral Activity
Research indicates that triazole derivatives can act as antiviral agents. For example, compounds with similar structures have been tested against viral infections such as HIV and hepatitis C virus (HCV). The antiviral activity is often attributed to the ability of these compounds to inhibit viral replication by targeting specific viral enzymes.
Anticancer Activity
This compound has potential anticancer properties. Studies involving related triazole compounds have demonstrated their ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The dual action of the triazole and sulfonamide moieties may enhance its efficacy against cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure. Key factors include:
- Substituents on the Triazole Ring : Modifications at specific positions on the triazole ring can enhance or reduce biological activity.
- Benzenesulfonamide Group : Variations in the sulfonamide moiety can affect solubility and interaction with biological targets.
- Ethoxy Group : The presence of the ethoxy group may improve the compound's lipophilicity and membrane permeability.
Case Studies
- Antibacterial Efficacy : In a study comparing various triazole derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against E. coli, indicating strong antibacterial properties compared to standard antibiotics like ampicillin.
- Antiviral Activity Against HCV : A related compound demonstrated an EC50 value of 20 µM against HCV in vitro, suggesting that this compound may exhibit similar antiviral potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
